molecular formula C10H7BrClNO2 B15358881 6-Bromo-4-chloro-1-methyl-1H-indole-2-carboxylic acid

6-Bromo-4-chloro-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B15358881
M. Wt: 288.52 g/mol
InChI Key: QJUKZTUYEYTFKS-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-1-methylindole-2-carboxylic acid is a halogenated indole derivative with significant potential in various scientific and industrial applications. Indoles are a class of heterocyclic aromatic organic compounds, and this particular compound features bromine, chlorine, and a methyl group on the indole ring, along with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4-chloro-1-methylindole-2-carboxylic acid typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. Subsequent halogenation and methylation steps introduce the bromine, chlorine, and methyl groups.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-chloro-1-methylindole-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce more oxidized derivatives.

  • Reduction: Reduction reactions can target the halogenated positions, potentially leading to dehalogenated products.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst can be used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Dehalogenated indoles.

  • Substitution Products: Amides, esters, and other substituted indoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Indole derivatives, including this compound, exhibit various biological activities, such as antimicrobial, antiviral, and anticancer properties. Medicine: Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-bromo-4-chloro-1-methylindole-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways would vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

  • 6-Bromo-4-methoxy-1H-indole-2-carboxylic acid: Similar structure but with a methoxy group instead of chlorine.

  • 6-Bromo-1H-indole-2-carboxylic acid: Lacks the chlorine substitution.

  • 4-Chloro-1-methylindole-2-carboxylic acid: Lacks the bromine substitution.

Uniqueness: 6-Bromo-4-chloro-1-methylindole-2-carboxylic acid is unique due to its combination of halogen substitutions, which can influence its reactivity and biological activity compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

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Properties

Molecular Formula

C10H7BrClNO2

Molecular Weight

288.52 g/mol

IUPAC Name

6-bromo-4-chloro-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C10H7BrClNO2/c1-13-8-3-5(11)2-7(12)6(8)4-9(13)10(14)15/h2-4H,1H3,(H,14,15)

InChI Key

QJUKZTUYEYTFKS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2Cl)Br)C(=O)O

Origin of Product

United States

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